2C-P Hydrochloride
Overview
Description
2C-P Hydrochloride is a potent psychedelic compound belonging to the phenethylamine class. It is known for its intense hallucinogenic, psychedelic, and entheogenic effects. This compound is part of the 2C family of phenethylamines, which are characterized by their structural similarity to mescaline .
Biochemical Analysis
Cellular Effects
2C-P produces intense hallucinogenic, psychedelic, and entheogenic effects, including open eye visualizations and closed-eye visualizations . It can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2C-P can have a very slow onset if ingested, and peak effects reportedly do not occur for 3 to 5 hours . The peak lasts for five to ten hours, with the overall experience lasting up to 20 hours .
Dosage Effects in Animal Models
The effects of 2C-P vary with different dosages in animal models. While most reports with dosages between 6 and 12 mg were favorable, there was one report of an experience in which a single dosage of 16 mg was clearly an overdose .
Metabolic Pathways
The metabolic pathways of 2C-P involve N-acetylation; deamination followed by reduction to the corresponding alcohol and oxidation to carbonic acid; mono- and bis-hydroxylation at different positions; mono- and bis-O-demethylation, followed by glucuronidation, sulfation, or both .
Preparation Methods
The synthesis of 2C-P Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and propylamine.
Formation of Intermediate: The intermediate compound is formed through a condensation reaction between 2,5-dimethoxybenzaldehyde and nitroethane, followed by reduction to yield 2,5-dimethoxy-4-propylphenethylamine.
Hydrochloride Salt Formation: The final step involves converting the freebase form to its hydrochloride salt by reacting it with hydrochloric acid.
Chemical Reactions Analysis
2C-P Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2C-P Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studies on its interaction with serotonin receptors help understand the mechanisms of hallucinogenic drugs.
Medicine: Research into its effects on the central nervous system provides insights into potential therapeutic uses and risks.
Industry: It is utilized in forensic analysis and toxicology for the identification of designer drugs.
Mechanism of Action
The mechanism of action of 2C-P Hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound acts as an agonist at these receptors, mimicking the effects of serotonin and inducing psychedelic experiences .
Comparison with Similar Compounds
2C-P Hydrochloride is compared with other compounds in the 2C family, such as:
2C-B (2,5-Dimethoxy-4-bromophenethylamine): Known for its shorter duration and less intense effects.
2C-I (2,5-Dimethoxy-4-iodophenethylamine): Similar in structure but with different pharmacological properties.
2C-E (2,5-Dimethoxy-4-ethylphenethylamine): Known for its potent psychedelic effects but with a different side chain.
Uniqueness: This compound is unique due to its longer duration of action and higher potency compared to other 2C compounds
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-propylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-5-10-8-13(16-3)11(6-7-14)9-12(10)15-2;/h8-9H,4-7,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAHFPSNRIBSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359704-27-0 | |
Record name | 2,5-Dimethoxy-4-propylphenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359704270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1359704-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2C-P HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KQV099ZOA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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